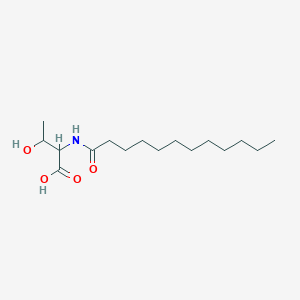

2-Dodecanoylamino-3-hydroxybutanoic acid

描述

属性

分子式 |

C16H31NO4 |

|---|---|

分子量 |

301.42 g/mol |

IUPAC 名称 |

2-(dodecanoylamino)-3-hydroxybutanoic acid |

InChI |

InChI=1S/C16H31NO4/c1-3-4-5-6-7-8-9-10-11-12-14(19)17-15(13(2)18)16(20)21/h13,15,18H,3-12H2,1-2H3,(H,17,19)(H,20,21) |

InChI 键 |

BHPUZXHJBNPVQQ-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCC(=O)NC(C(C)O)C(=O)O |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Analysis

The table below compares 2-dodecanoylamino-3-hydroxybutanoic acid with structurally related compounds from diverse sources:

Key Research Findings

Lipophilicity and Reactivity

- The dodecanoylamino group in the target compound enhances lipid solubility compared to analogs like 4-(dimethylamino)-2-hydroxybutanoic acid (C₆) or methyl laurate (esterified C₁₂). This property may improve membrane permeability in biological systems .

- Methyl 2-benzoylamino-3-oxobutanoate contains an oxo group instead of a hydroxyl, enabling condensation reactions with aromatic amines for heterocycle synthesis. This contrasts with the hydroxyl group in the target compound, which may participate in hydrogen bonding or esterification .

准备方法

Reaction Mechanism and Conditions

L-threonine is dissolved in an aqueous-organic solvent system (e.g., acetone-water, 1:1 v/v) buffered at pH 8.5–9.0 using sodium bicarbonate. Dodecanoyl chloride (1.2 equivalents) is added dropwise at 0–5°C to minimize hydrolysis of the acyl chloride. The reaction proceeds via nucleophilic attack of the deprotonated α-amino group on the electrophilic carbonyl carbon of dodecanoyl chloride, forming the amide bond. After 4–6 hours, the mixture is acidified to pH 2–3 with hydrochloric acid, precipitating the crude product.

Key Parameters

-

Temperature : ≤5°C to suppress side reactions (e.g., hydroxyl group acylation).

-

Solvent : Acetone-water (3:7 ratio) optimizes solubility and reaction kinetics.

Activated Ester-Mediated Synthesis

For higher purity and scalability, the dodecanoyl group is first converted into an activated ester before coupling to L-threonine. This approach, detailed in peptide synthesis protocols, minimizes racemization and improves regioselectivity.

Synthesis of NNN-Dodecanoyl-L-threonine ppp-Nitrophenyl Ester

Dodecanoic acid is treated with thionyl chloride to generate dodecanoyl chloride, which is then reacted with L-threonine in dichloromethane containing -dicyclohexylcarbodiimide (DCC) and -nitrophenol. The DCC activates the carboxylic acid of dodecanoyl chloride, forming an intermediate -acylisourea, which reacts with -nitrophenol to yield the -nitrophenyl ester.

Reaction Scheme

Optimization Data

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| DCC Equivalents | 1.5 | Maximizes activation |

| Reaction Time | 18–24 hours | Completes esterification |

| Purification | Recrystallization (ethyl acetate/heptane) | Purity >95% |

Industrial-Scale Protection-Deprotection Strategies

Patent literature describes advanced methods for synthesizing structurally related compounds, highlighting techniques adaptable to this compound production.

Purification and Characterization

Recrystallization and Chromatography

Crude this compound is purified via recrystallization from ethanol-water (4:1 v/v), yielding a white crystalline solid. For high-purity applications, silica gel chromatography (heptane/ethyl acetate gradient) resolves residual -nitrophenol or DCC byproducts.

Physical Properties

Spectroscopic Characterization

-

NMR (400 MHz, DMSO-): δ 0.85 (t, 3H, CH), 1.25 (m, 18H, CH), 4.25 (m, 1H, CH-NH), 3.65 (d, 1H, OH), 2.15 (m, 2H, CHCO).

-

IR (KBr) : 3280 cm (N-H stretch), 1650 cm (amide I), 1540 cm (amide II).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Acylation | 65–72 | 90–93 | Moderate | High |

| Activated Ester | 78–82 | 95–98 | High | Moderate |

| Boc-Mediated Process | 70–75 | 97–99 | Industrial | Low |

Trade-offs : The activated ester method offers superior purity but requires costly reagents (DCC, -nitrophenol). Direct acylation is cost-effective but necessitates rigorous pH control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。